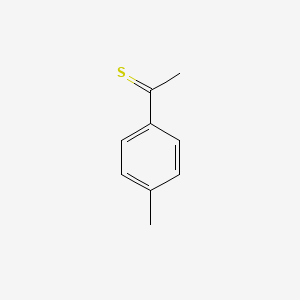

1-(4-Methylphenyl)ethanethione

Description

Structure

3D Structure

Properties

CAS No. |

68099-10-5 |

|---|---|

Molecular Formula |

C9H10S |

Molecular Weight |

150.24 g/mol |

IUPAC Name |

1-(4-methylphenyl)ethanethione |

InChI |

InChI=1S/C9H10S/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3 |

InChI Key |

JYPHLPNETPCWMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)C |

Origin of Product |

United States |

The Thiocarbonyl Moiety C=s in Modern Organic Chemistry: a Review of Fundamental Reactivity Principles

The thiocarbonyl group, the sulfur analogue of the familiar carbonyl group, is a cornerstone of a vast and varied area of organic chemistry. rsc.orgrsc.org While structurally similar, the replacement of the oxygen atom with a larger, more polarizable sulfur atom imparts distinct reactivity to the C=S double bond. This difference in electronegativity and atomic size between carbon and sulfur leads to a weaker C=S π-bond compared to the C=O π-bond, making thiocarbonyl compounds generally more reactive. researchgate.net

The fundamental reactivity of the thiocarbonyl moiety can be broadly categorized into several key areas:

Reactions with Nucleophiles and Electrophiles: The carbon atom of the thiocarbonyl group is electrophilic, similar to a carbonyl carbon, and readily undergoes attack by nucleophiles. However, the sulfur atom, with its lone pairs of electrons, is nucleophilic and can react with electrophiles. uzh.ch

Cycloaddition Reactions: Thioketones are highly reactive in cycloaddition reactions, often referred to as "super-dipolarophiles" and "super-dienophiles". uzh.chchemrxiv.org They readily participate in [3+2] cycloadditions with 1,3-dipoles and hetero-Diels-Alder or [4+2] cycloaddition reactions. chemrxiv.orguzh.chpageplace.denii.ac.jplibretexts.org

Radical Reactions: The thiocarbonyl group can undergo reversible radical addition at the sulfur atom, forming a stabilized radical intermediate. rsc.org This reactivity is central to processes like reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org

Photochemistry: Aromatic thioketones, in particular, exhibit unique photophysical properties, including fluorescence from their second excited singlet state (S2), a violation of Kasha's rule. rsc.orgacs.orgrsc.orgicm.edu.pl Their excited states can also engage in hydrogen bonding and other noncovalent interactions, influencing their photophysical pathways. rsc.orgresearchgate.net

The synthesis of thioketones is often achieved by the thionation of the corresponding ketones. Lawesson's reagent is a widely used and mild reagent for this transformation, converting ketones into thioketones in good yields. uzh.chencyclopedia.puborganic-chemistry.orgorganic-chemistry.orgmdpi.com

Contextualizing Aromatic Thioketones: Electronic Structure and Reactivity Paradigms

Aromatic thioketones are a subclass of thiocarbonyl compounds where the C=S group is directly attached to at least one aromatic ring. This structural feature significantly influences their electronic structure and reactivity. The aromatic ring can conjugate with the thiocarbonyl π-system, leading to a delocalization of electron density.

The electronic structure of aromatic thioketones has been a subject of interest, particularly concerning the polarization of the C=S bond. It has been proposed that the electronic effect of the substituents on the aromatic ring can influence the electronic structure of the anion radical of the thioketone. oup.com For instance, an anion radical from an aromatic thioketone may exhibit more carbanion-like character. oup.com

The reactivity of aromatic thioketones is diverse and has been extensively explored:

Cycloaddition Reactions: They are excellent partners in various cycloaddition reactions. For example, they react with diazomethane (B1218177) to yield 1,3-dithiolanes and participate in hetero-Diels-Alder reactions with dienophiles like dimethyl acetylenedicarboxylate. uzh.ch Their reactions with nitrilimines can lead to the formation of 2,3-dihydro-1,3,4-thiadiazole derivatives. chemrxiv.org

Photophysics: Aromatic thioketones display intriguing photophysical behaviors. rsc.orgacs.orgrsc.org They can exhibit thermally activated delayed fluorescence (TADF), a process influenced by the close energy levels of their singlet and triplet excited states. rsc.org The solvent environment can also play a crucial role in their photophysical properties. acs.orgicm.edu.pl

Oxidation: Aromatic thioketones can be selectively oxidized to form thiocarbonyl S-oxides, also known as sulfines. uzh.ch The photochemical oxidation of thioketones is influenced by both steric and electronic factors. acs.org

The synthesis of various aryl/hetaryl thioketones can be accomplished by the thionation of the corresponding ketones using Lawesson's reagent. uzh.ch

Significance of 1 4 Methylphenyl Ethanethione Within the Aromatic Thioketone Class

1-(4-Methylphenyl)ethanethione, also known as p-methylacetophenone thione, is an aromatic thioketone that serves as a valuable case study within its class. The presence of the electron-donating methyl group on the phenyl ring can influence its reactivity and electronic properties compared to unsubstituted aromatic thioketones.

While specific research articles focusing solely on 1-(4-Methylphenyl)ethanethione are not abundant in the provided search results, its chemical context can be inferred from the broader literature on aromatic thioketones and the reactivity of its ketone precursor, 1-(4-methylphenyl)ethanone (p-methylacetophenone). nist.govnih.gov

The synthesis of 1-(4-Methylphenyl)ethanethione would typically involve the thionation of 1-(4-methylphenyl)ethanone using a thionating agent like Lawesson's reagent. uzh.chencyclopedia.puborganic-chemistry.orgorganic-chemistry.orgmdpi.com

Based on the general reactivity of aromatic thioketones, 1-(4-Methylphenyl)ethanethione is expected to participate in:

Cycloaddition Reactions: It would likely undergo [3+2] and [4+2] cycloaddition reactions, similar to other aromatic thioketones. chemrxiv.orguzh.chpageplace.denii.ac.jplibretexts.org The methyl group might exert a subtle electronic effect on the rate and regioselectivity of these reactions.

Reactions with Nucleophiles and Electrophiles: The thiocarbonyl group would be susceptible to nucleophilic attack at the carbon and electrophilic attack at the sulfur. uzh.ch

Photochemical Reactions: It is expected to exhibit interesting photophysical properties characteristic of aromatic thioketones, potentially with some modulation from the methyl substituent. rsc.orgacs.orgrsc.orgicm.edu.pl

The ketone precursor, 1-(4-methylphenyl)ethanone, is a known compound with established reactivity, including its participation in Mannich reactions. researchgate.net This provides a well-understood starting point for the synthesis of the corresponding thioketone.

Research Gaps and Future Perspectives in 1 4 Methylphenyl Ethanethione Research

Chemo- and Regioselective Thionation of Corresponding Ketones

The conversion of the carbonyl group in 1-(4-methylphenyl)ethanone to a thiocarbonyl group is the most direct approach to synthesize 1-(4-Methylphenyl)ethanethione. This transformation relies on the use of potent thionating agents that can efficiently replace the oxygen atom with a sulfur atom.

Optimization of Classical Thionating Reagents (e.g., Lawesson's Reagent, P₄S₁₀) for 1-(4-Methylphenyl)ethanone Conversion

Classical reagents such as Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀) have been the workhorses for the thionation of ketones for decades. organic-chemistry.orgsantiago-lab.comnih.gov

The efficacy of thionation reactions is highly dependent on the reaction conditions. For the conversion of ketones like 1-(4-methylphenyl)ethanone, Lawesson's reagent is often preferred over P₄S₁₀ as it is generally milder and can lead to cleaner reactions with higher yields. organic-chemistry.orgnih.gov Typical conditions for using Lawesson's reagent involve heating the ketone with 0.5 to 2.0 equivalents of the reagent in a nonpolar solvent such as toluene (B28343) or xylene at temperatures ranging from 80 to 110 °C. santiago-lab.com

Strategies to enhance the yield often focus on optimizing the stoichiometry of the thionating agent and the reaction time. An excess of Lawesson's reagent can sometimes be detrimental, leading to the formation of byproducts. nih.gov Therefore, careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) is crucial to quench the reaction at the point of maximum product formation. nih.gov

Recent advancements have explored microwave-assisted, solvent-free synthesis using Lawesson's reagent, which can dramatically reduce reaction times and improve yields. organic-chemistry.org Additionally, the use of solid-supported P₄S₁₀, such as P₄S₁₀/Al₂O₃, has been shown to be an efficient method for the thionation of ketones, offering advantages like high yields, shorter reaction times, and easier product isolation. researchgate.net

Table 1: Comparison of Reaction Conditions for Thionation of Ketones

| Thionating Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Lawesson's Reagent | Toluene | 80-110 | 2-25 | Good | santiago-lab.comnih.gov |

| P₄S₁₀/Al₂O₃ | Acetonitrile | Reflux | Not Specified | High | researchgate.net |

| P₄S₁₀/HMDO | Toluene/Xylene | Reflux | Variable | Good to Excellent | nih.govaudreyli.com |

The choice of solvent can have a discernible impact on the efficiency of thionation reactions. Nonpolar solvents like toluene and xylene are commonly employed for reactions with Lawesson's reagent. santiago-lab.comnih.gov Computational studies on the thionation of ketones with Lawesson's reagent have indicated that the reaction is only slightly influenced by the polarity of the solvent, with similar results observed in toluene, dichloromethane, and acetonitrile. acs.orgcsic.es This suggests that the reaction proceeds through a concerted, nonpolar mechanism. However, for certain substrates and reagents, the choice of solvent can be more critical. For instance, in the thionation of ethyl cinnamate (B1238496) with a P₄S₁₀/HMDO reagent system, refluxing in toluene was found to be superior to xylene, as the product was more stable at the lower temperature. audreyli.com The solvent can also play a role in the workup procedure; for example, using toluene can facilitate the isolation of thiazolium salts formed in one-pot thionation/cyclization reactions. scholaris.ca

Exploration of Novel Sulfur-Transfer Reagents and Catalytic Systems

While classical reagents are effective, the search for new sulfur-transfer reagents and catalytic systems continues, driven by the desire for milder reaction conditions, higher selectivity, and improved functional group tolerance. A variety of thionating agents beyond LR and P₄S₁₀ have been developed, including Davy's reagent, Heimgartner's reagent, and Curphey's reagent (P₄S₁₀ with hexamethyldisiloxane (B120664) - HMDO). researchgate.netnih.gov The combination of P₄S₁₀ with HMDO has been reported to efficiently convert ketones to their corresponding thioketones in yields that are comparable or even superior to those obtained with Lawesson's reagent. nih.gov

Catalytic approaches to thionation are also emerging. While not yet widely applied to the synthesis of simple thioketones like 1-(4-Methylphenyl)ethanethione, research into catalytic systems for related transformations is ongoing. For example, cobalt(II) chloride has been shown to promote the thionation of carbonyl compounds to access silyl (B83357) thioketones and thioaldehydes. acs.org The development of palladium-catalyzed systems with bulky, electron-rich phosphine (B1218219) ligands has been effective for the α-arylation of ketones, a related transformation for forming carbon-carbon bonds adjacent to a carbonyl group. organic-chemistry.orgrsc.org These advancements in catalysis may pave the way for future catalytic methods for direct thionation.

Mechanistic Insights into Thiocarbonyl Bond Formation

A thorough understanding of the reaction mechanism is essential for optimizing existing synthetic methods and designing new ones.

Elucidation of Reaction Pathways and Transient Intermediates during Thionation

The mechanism of thionation using Lawesson's reagent has been a subject of considerable study. nih.govacs.orgwikipedia.org It is generally accepted that in solution, Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide monomer. nih.govwikipedia.org The reaction with a carbonyl compound, such as 1-(4-methylphenyl)ethanone, proceeds through a two-step mechanism. acs.org

Kinetic Studies of Thionation Reactions for Process Understanding

Understanding the kinetics of the thionation of 1-(4-methylphenyl)ethanone and its substituted analogues is crucial for optimizing reaction conditions and gaining insight into the reaction mechanism. The most extensively studied thionating agent in this context is Lawesson's reagent.

Computational and mechanistic studies have elucidated that the thionation of ketones with Lawesson's reagent is not a simple, single-step process. acs.orgcsic.es Instead, it proceeds through a two-step mechanism:

Concerted Cycloaddition: The active monomeric form of Lawesson's reagent undergoes a concerted cycloaddition with the carbonyl group of the ketone. This step leads to the formation of a four-membered ring intermediate known as a thiaoxaphosphetane. acs.orgresearchgate.net

Cycloreversion: The thiaoxaphosphetane intermediate then undergoes a cycloreversion, breaking the carbon-oxygen and phosphorus-sulfur bonds. This step yields the final thioketone product and a stable phosphorus-oxygen byproduct. acs.orgcsic.es

The rate of thionation of substituted acetophenones is influenced by both the electronic and steric properties of the substituents on the aromatic ring. acs.orgcsic.esresearchgate.net While extensive tabulated experimental kinetic data for a series of substituted analogues of 1-(4-methylphenyl)ethanone is not widely available in the literature, the principles derived from mechanistic studies provide a qualitative understanding.

Substituent Effects:

Electronic Effects: The electronic nature of the para-substituent on the phenyl ring of the acetophenone (B1666503) plays a role. A recent study on the synthesis of verdazyl radicals via thionation with Lawesson's reagent showed that substrates with electron-withdrawing groups in the para-position were high yielding, while those with weakly electron-donating substituents had significantly reduced thionation efficiency. utas.edu.au This suggests that the electronic character of the substituent influences the reactivity of the carbonyl group towards thionation.

Steric Effects: Steric hindrance around the carbonyl group can also affect the reaction rate. For ketones, steric effects are considered to play an important role in the kinetics of the thionation reaction. acs.orgcsic.es

The reaction is generally found to be only slightly influenced by the polarity of the solvent, which is consistent with a concerted reaction mechanism that does not involve highly polar or zwitterionic intermediates. acs.orgcsic.es

While a detailed Hammett analysis with experimental rate constants for the thionation of a series of para-substituted acetophenones is not readily found, the Hammett equation is a tool used to correlate reaction rates with substituent constants, providing quantitative insight into the electronic effects at play in a reaction's transition state. pharmacy180.comwikipedia.org For the acid-catalyzed bromination of substituted acetophenones, a positive reaction constant (ρ) of +0.417 has been reported, indicating that the reaction is facilitated by electron-withdrawing groups. wikipedia.org A similar systematic study for thionation would be invaluable for a precise quantitative understanding.

The following table summarizes the key mechanistic and qualitative kinetic findings for the thionation of acetophenone derivatives.

| Feature | Description | Source(s) |

| Thionating Agent | Lawesson's Reagent is the most commonly studied for kinetic and mechanistic insights. | acs.orgcsic.esorganic-chemistry.org |

| Mechanism | A two-step process involving a four-membered thiaoxaphosphetane intermediate. | acs.orgcsic.esresearchgate.net |

| Rate-Limiting Step | The second step, cycloreversion of the thiaoxaphosphetane, is rate-determining. | acs.orgcsic.esacs.org |

| Substituent Effects | For ketones, both electronic and steric effects of substituents influence the reaction rate. | acs.orgcsic.esresearchgate.net |

| Solvent Effects | The reaction rate is only slightly influenced by the polarity of the solvent. | acs.orgcsic.es |

Cycloaddition Chemistry of the Thiocarbonyl Group

The thiocarbonyl group of 1-(4-methylphenyl)ethanethione exhibits pronounced reactivity as a dipolarophile and dienophile in various cycloaddition reactions. uzh.ch This reactivity is fundamental to the synthesis of a wide array of sulfur-containing heterocycles.

[3+2] Cycloadditions with Diazo Compounds and the Formation of Thiocarbonyl Ylides

The reaction of aromatic thioketones, such as 1-(4-methylphenyl)ethanethione, with diazo compounds is a well-established method for generating thiocarbonyl ylides. uzh.ch These reactions typically proceed through an initial [3+2] cycloaddition to form 1,3,4-thiadiazoline intermediates. uzh.ch

The [3+2] cycloaddition of diazo compounds to the C=S bond of thioketones, including 1-(4-methylphenyl)ethanethione, leads to the formation of 1,3,4-thiadiazoles. uzh.chpku.edu.cn These reactions are known to be regioselective. uzh.ch The stereoselectivity of these reactions is also a key aspect, with studies showing that stereospecific electrocyclization of trans-thiocarbonyl ylides can lead to the formation of cis-1,2-diarylthiiranes as single diastereomers. researchgate.net The specific regioselectivity and stereoselectivity in the formation of 1,3,4-thiadiazolines from 1-(4-methylphenyl)ethanethione and various diazo compounds are influenced by the substituents on the diazo compound and the reaction conditions.

Table 1: Regio- and Stereoselectivity in 1,3,4-Thiadiazoline Formation

| Reactants | Product(s) | Selectivity | Reference |

| Aromatic Thioketones + Diazo Compounds | 1,3,4-Thiadiazolines | Regioselective | uzh.ch |

| Aldazine N-oxides + Lawesson's Reagent | cis-1,2-Diarylthiiranes | Stereospecific (single diastereomer) | researchgate.net |

Following the initial cycloaddition, the formed 1,3,4-thiadiazolines readily undergo nitrogen extrusion to generate highly reactive thiocarbonyl ylides as key intermediates. uzh.ch These ylides can then undergo several subsequent transformations. A common pathway is the 1,3-dipolar electrocyclization to form thiiranes (also known as episulfides). uzh.chresearchgate.net Alternatively, these ylides can be trapped by suitable dipolarophiles to yield five-membered sulfur heterocycles. uzh.ch In some cases, thermal rearrangement of thiocarbonyl-stabilized ylides can lead to different products, such as (Z)-1-diphenylphosphino-2-(phenylsulfenyl)alkenes through a novel isomerization process. mdpi.com

[2+1] Cycloadditions with Electrophilic and Nucleophilic Carbenes

The reaction of thiocarbonyl compounds with carbenes provides another important route for the formation of thiiranes. uzh.chlibretexts.org Both electrophilic and nucleophilic carbenes can participate in these [2+1] cycloaddition reactions. uzh.ch The mechanism of these reactions can be either stepwise or concerted, depending on the nature of the carbene and the thioketone.

In many cases, the reaction of carbenes with thioketones proceeds through a stepwise mechanism involving the formation of a zwitterionic intermediate. uzh.chuzh.ch Nucleophilic carbenes, for instance, can add to the C=S bond to form a 1,3-zwitterion. uzh.ch Similarly, reactions with certain electrophilic carbenes can also proceed via zwitterionic intermediates. uzh.ch These intermediates are typically transient and undergo subsequent ring-closure to form the thiirane (B1199164) product. The formation of zwitterionic intermediates can sometimes lead to competitive reaction pathways, such as 1,5- or 1,7-cyclizations, resulting in the formation of different heterocyclic rings. uzh.ch

Alternatively, the [2+1] cycloaddition of carbenes to thioketones can occur via a concerted pathway, where the thiirane ring is formed in a single step without the involvement of a discrete intermediate. libretexts.orgnih.govunimelb.edu.au This is often observed in reactions with certain electrophilic carbenes and in photochemical cycloadditions. nih.govchemrxiv.orgrsc.org Concerted cycloadditions are often stereospecific, meaning the stereochemistry of the starting alkene (in the case of carbene addition to an alkene) is retained in the cyclopropane (B1198618) product. nih.govunimelb.edu.au This stereospecificity is a key indicator of a concerted mechanism.

Table 2: Mechanistic Pathways in [2+1] Cycloadditions of Carbenes

| Carbene Type | Intermediate/Transition State | Mechanism | Reference |

| Nucleophilic | 1,3-Zwitterion | Stepwise | uzh.ch |

| Electrophilic | Zwitterionic Intermediate | Stepwise | uzh.ch |

| Electrophilic (e.g., from diazo compounds) | Three-membered ring transition state | Concerted | libretexts.org |

| Photochemically generated | Singlet nucleophilic carbene | Concerted, Stereospecific | nih.govunimelb.edu.auchemrxiv.orgrsc.org |

Influence of Carbene Electrophilicity/Nucleophilicity on Reaction Outcomes

The reaction between thioketones, such as 1-(4-methylphenyl)ethanethione, and carbenes is significantly influenced by the electronic nature of the carbene. Carbenes can be broadly classified as electrophilic or nucleophilic, and this distinction dictates the mechanistic pathway and the resulting products. bohrium.comnih.gov

Electrophilic carbenes, like dichlorocarbene (B158193), react with non-enolizable thioketones in a stepwise manner. nih.govresearchgate.net The reaction is initiated by the attack of the electrophilic carbene on the electron-rich sulfur atom of the thiocarbonyl group. nih.gov This leads to the formation of a transient thiocarbonyl ylide intermediate. researchgate.net This intermediate can then undergo a 1,3-electrocyclization to form a thiirane ring. researchgate.netuzh.ch Depending on the substituents, the thiirane may be the final product or it may extrude sulfur to yield an alkene. uzh.ch

In contrast, nucleophilic carbenes, such as dimethoxycarbene, tend to react with thioketones through a single-step mechanism. nih.govnih.gov This process is considered a [2+1] cycloaddition, where the nucleophilic carbene attacks the carbon atom of the C=S bond. nih.gov Computational studies have shown that difluorocarbene, despite being a dihalocarbene, behaves more like a nucleophilic carbene in these reactions. nih.govnih.gov

The nature of the carbene and the thioketone determines which acts as the nucleophile and which as the electrophile. For instance, in reactions with dichlorocarbene and dibromocarbene, the thioketone acts as the nucleophile, while these carbenes are the electrophiles. nih.gov Conversely, when reacting with difluorocarbene or dimethoxycarbene, the thioketone functions as the electrophile. nih.gov

| Carbene Type | Reaction Mechanism with Thioketones | Intermediate | Primary Product |

| Electrophilic (e.g., Dichlorocarbene) | Stepwise | Thiocarbonyl Ylide | Thiirane |

| Nucleophilic (e.g., Dimethoxycarbene) | Concerted [2+1] Cycloaddition | None | Thiirane |

Hetero-Diels-Alder Reactions: 1-(4-Methylphenyl)ethanethione as a 'Super-Dienophile'

In the realm of cycloaddition reactions, thioketones are recognized as highly reactive dienophiles, often termed 'super-dienophiles', in hetero-Diels-Alder reactions. uzh.ch This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com In the hetero-Diels-Alder variant, one or more heteroatoms are part of the diene or dienophile. wikipedia.orgsigmaaldrich.com

The high reactivity of thioketones like 1-(4-methylphenyl)ethanethione as dienophiles is attributed to the electronic properties of the thiocarbonyl group. This allows them to readily engage with a 4π-electron system (the diene) to construct new six-membered heterocyclic rings. wikipedia.org These reactions are stereospecific and proceed through a concerted mechanism, often via a cyclic transition state. wikipedia.orgmsu.edu

The efficiency of the Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com In the context of inverse-electron-demand Diels-Alder reactions, electron-deficient azadienes react with electron-rich dienophiles. nih.gov

[2+2] Cycloadditions with Activated Unsaturated Substrates (e.g., Ketenes)

1-(4-Methylphenyl)ethanethione can undergo [2+2] cycloaddition reactions with activated unsaturated compounds like ketenes. uzh.ch Ketenes are valuable reagents for synthesizing four-membered rings. nih.gov The reaction of a thioketone with a ketene, such as diphenylketene, proceeds in a regioselective manner to form a thietan-2-one (a β-thiolactone). uzh.ch

The [2+2] cycloaddition of ketenes with alkynes is a common method for synthesizing cyclobutenones. nih.gov Highly electrophilic ketenes, like dichloroketene, are particularly reactive in these cycloadditions. nih.gov Lewis acids can promote [2+2] cycloadditions of ketenes with alkenes, leading to cyclobutane (B1203170) derivatives with controlled stereochemistry. nih.gov Intramolecular [2+2] cycloadditions of ketenes have also been explored for the synthesis of complex polycyclic compounds. unt.edu

Nucleophilic and Electrophilic Reactivity at the C=S Center

The carbon-sulfur double bond in 1-(4-methylphenyl)ethanethione is a key functional group that dictates its reactivity towards both nucleophiles and electrophiles.

Thiophilic Attack by Organometallic Species and Other Nucleophiles

The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. However, a competing pathway is "thiophilic attack," where the nucleophile attacks the sulfur atom.

Organometallic reagents, such as organolithium and Grignard reagents, are strong nucleophiles that can react with carbonyl and thiocarbonyl compounds. youtube.com In the context of α,β-unsaturated carbonyls, these strong nucleophiles typically favor 1,2-addition. libretexts.orglibretexts.org In contrast, softer nucleophiles like Gilman reagents (organocuprates) tend to undergo 1,4-addition (conjugate addition). libretexts.org The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile and the reaction conditions. libretexts.orglibretexts.org

Activation of the Thiocarbonyl Group for Electrophilic Reactions

While the sulfur atom of the thiocarbonyl group is inherently nucleophilic, its reactivity can be enhanced through activation. This can be achieved by using Lewis acids, which can coordinate to the sulfur atom, making the carbon atom more electrophilic and susceptible to attack by weaker nucleophiles.

Intramolecular Rearrangements and Pericyclization Reactions of 1-(4-Methylphenyl)ethanethione Scaffolds

Molecules incorporating the 1-(4-methylphenyl)ethanethione scaffold can undergo intramolecular rearrangements and pericyclic reactions. Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are not typically influenced by catalysts or solvent changes. msu.eduebsco.com They include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu

Intramolecular versions of these reactions, such as intramolecular Diels-Alder reactions, are known to form multiple rings in a single, stereospecific step. msu.edu Similarly, intramolecular [2+2] cycloadditions of ketenes with alkenes within the same molecule can generate complex polycyclic systems. unt.edu These types of reactions are valuable in synthesis for building molecular complexity in an efficient manner. ebsco.com

Photochemical and Electrochemical Transformations of Aromatic Thioketones (General Principles Applied to 1-(4-Methylphenyl)ethanethione)

The study of aromatic thioketones, such as 1-(4-methylphenyl)ethanethione, reveals a rich and complex landscape of photochemical and electrochemical behaviors. While specific research on 1-(4-methylphenyl)ethanethione is limited, a comprehensive understanding can be extrapolated from the general principles governing aromatic thioketones. These compounds are characterized by the presence of a thiocarbonyl group (C=S) attached to an aromatic system, which dictates their unique electronic and reactive properties.

Photochemical Transformations

The photochemistry of aromatic thioketones is distinct from their ketone analogs primarily due to the lower energy of the n-π* and π-π* transitions of the thiocarbonyl group. This results in absorption of light at longer wavelengths, often in the visible region of the electromagnetic spectrum. Upon photoexcitation, aromatic thioketones can populate several excited states, including the lowest singlet (S₁) and triplet (T₁) states, from which a variety of photochemical reactions can occur.

Key photochemical reactions of aromatic thioketones include:

Photocycloadditions: Electronically excited aromatic thioketones can undergo cycloaddition reactions with various unsaturated compounds. For instance, the Paternò-Büchi reaction involves the [2+2] photocycloaddition of an excited carbonyl or thiocarbonyl compound to an alkene to form an oxetane (B1205548) or thietane, respectively. While less common than with other heterocycles, this reaction can occur with isoxazoles in the presence of aromatic aldehydes. beilstein-journals.org The photocycloaddition of cyanoethylenes to dihydro- and tetrahydropyridines has also been reported to yield azabicyclo[4.2.0]octanes. rsc.org

Photooxidation: In the presence of oxygen, particularly singlet oxygen (¹O₂), thioketones can be oxidized. chemsrc.com This process can lead to the formation of the corresponding ketone (e.g., 1-(4-methylphenyl)ethanone) and sulfines. chemsrc.com The mechanism is thought to involve photosensitized oxidation, where the thioketone itself can act as a photosensitizer. chemsrc.com

Photoreduction: In the presence of a hydrogen donor, excited aromatic thioketones can be photoreduced. This process typically involves the abstraction of a hydrogen atom by the excited thioketone.

Photoisomerization: Similar to other aromatic compounds, photoisomerization can occur, leading to different structural isomers. sci-hub.se

Pericyclization: Some aromatic thioketones can undergo intramolecular pericyclization reactions upon photoexcitation, leading to the formation of cyclic products. nih.gov

The photophysical properties, such as fluorescence and phosphorescence, are also critical in understanding the photochemical behavior of these compounds. Aromatic thioketones generally exhibit weak fluorescence from the S₁ state and more prominent phosphorescence from the T₁ state. The solvent environment can significantly influence these properties. Current time information in Bangalore, IN.researchgate.netpalmsens.com For instance, the nature of the lowest triplet state can be of n,π* or π,π* character depending on the solvent polarity, which in turn affects the triplet lifetime and reactivity. Current time information in Bangalore, IN.

Electrochemical Transformations

The electrochemical behavior of aromatic thioketones is centered around the redox activity of the thiocarbonyl group. Cyclic voltammetry is a key technique used to study these transformations. nih.govpalmsens.com Aromatic thioketones can undergo both reduction and oxidation processes at an electrode surface.

Reduction: The thiocarbonyl group is readily reduced. The process often occurs in two successive one-electron steps. The first reduction leads to a radical anion, which can be stable under certain conditions. The second reduction gives a dianion. The stability and subsequent reactions of these reduced species are highly dependent on the molecular structure and the reaction medium.

Oxidation: The oxidation of aromatic thioketones is also possible, though it often requires higher potentials compared to reduction. The oxidation typically involves the sulfur atom, leading to the formation of radical cations and other oxidized species.

The electrochemical properties of aromatic thioketones can be tuned by the substituents on the aromatic ring. Electron-donating groups, such as the methyl group in 1-(4-methylphenyl)ethanethione, are expected to lower the oxidation potential and increase the reduction potential compared to unsubstituted aromatic thioketones.

The study of the electrochemical behavior of these compounds is also relevant in the context of electrocatalysis. For example, diiron complexes derived from aromatic thioketones have been investigated as mimics of [FeFe]-hydrogenase enzymes for the electrocatalytic reduction of protons to produce hydrogen. researchgate.netpku.edu.cn

Application of General Principles to 1-(4-Methylphenyl)ethanethione

Based on the general principles outlined above, the following photochemical and electrochemical behaviors can be anticipated for 1-(4-methylphenyl)ethanethione:

Expected Photochemical Behavior:

Excitation: It is expected to absorb light in the visible region, leading to the formation of its S₁ and T₁ excited states.

Reactions from Excited States: From these excited states, it is likely to undergo photocycloaddition reactions with alkenes and other unsaturated systems. In the presence of oxygen, photooxidation to 1-(4-methylphenyl)ethanone and the corresponding sulfine (B13751562) is a probable pathway. In suitable solvents, photoreduction could also occur.

Expected Electrochemical Behavior:

Cyclic Voltammetry: A cyclic voltammogram of 1-(4-methylphenyl)ethanethione would likely show at least one reversible or quasi-reversible reduction wave corresponding to the formation of its radical anion. The presence of the electron-donating methyl group on the phenyl ring would likely make it easier to oxidize and harder to reduce compared to thioacetophenone.

Redox Products: Controlled potential electrolysis could be used to generate the radical anion and dianion, whose reactivity could then be studied.

To provide a more concrete, albeit illustrative, understanding, the following data tables summarize typical photophysical and electrochemical properties observed for aromatic thioketones that can be considered representative for 1-(4-methylphenyl)ethanethione.

Table 1: Representative Photophysical Properties of Aromatic Thioketones

| Property | Typical Value/Observation | Relevance to 1-(4-Methylphenyl)ethanethione |

| Absorption Maximum (λmax) | 500-600 nm | Expected to have a strong absorption band in the visible region, giving it a distinct color. |

| Excited State(s) | S₁ (n,π* or π,π), T₁ (n,π or π,π*) | The nature of the lowest excited states will determine its photochemical reactivity. The methyl group may influence the relative energies of these states. |

| Fluorescence | Generally weak | Not expected to be a strongly fluorescent compound. |

| Phosphorescence | Often observed at low temperatures | Could be used to study the properties of its triplet state. |

| Triplet Lifetime (τT) | Microseconds to milliseconds | The lifetime of the triplet state will be a key factor in its bimolecular photochemical reactions. |

Table 2: Representative Electrochemical Data for Aromatic Thioketones

| Parameter | Typical Value Range (vs. SCE) | Relevance to 1-(4-Methylphenyl)ethanethione |

| First Reduction Potential (Ered1) | -1.0 to -1.5 V | Expected to undergo a one-electron reduction to its radical anion within this potential range. The exact value will be influenced by the solvent and supporting electrolyte. |

| Second Reduction Potential (Ered2) | -1.5 to -2.0 V | A second reduction to the dianion may be observable at more negative potentials. |

| Oxidation Potential (Eox) | +1.0 to +1.5 V | Oxidation is expected to occur at a positive potential, likely involving the sulfur atom. The electron-donating methyl group should make oxidation slightly easier compared to unsubstituted analogs. |

It is crucial to emphasize that these tables present generalized data for the class of aromatic thioketones. Experimental studies specifically on 1-(4-methylphenyl)ethanethione are necessary to determine its precise photophysical and electrochemical parameters and to fully elucidate its complex reaction mechanisms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 1-(4-Methylphenyl)ethanethione, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Application of 2D NMR Techniques (e.g., NOESY, COSY, HSQC) for Comprehensive Structural Assignment

While direct spectral data for 1-(4-Methylphenyl)ethanethione is not extensively published, its structure can be unequivocally assigned using a standard suite of 2D NMR experiments. researchgate.net The expected proton (¹H) and carbon (¹³C) chemical shifts can be predicted based on its oxygen analog, 4'-methylacetophenone, and other related thioketones. The thiocarbonyl group (C=S) typically induces a significant downfield shift in the adjacent carbon's resonance compared to a carbonyl (C=O) group. For instance, the C=S carbon in a related imino-ethanethione appears at approximately 187 ppm. acs.org

A comprehensive assignment would involve the following techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. mnstate.edu For 1-(4-Methylphenyl)ethanethione, it would show a clear correlation between the ortho and meta protons of the tolyl ring, confirming their connectivity within the aromatic spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons, providing ¹J(C,H) connectivity. libretexts.org It is highly sensitive and allows for the unambiguous assignment of each protonated carbon in the molecule by linking the proton spectrum to the carbon spectrum. libretexts.org Quaternary carbons, such as the thiocarbonyl carbon and the aromatic carbon bonded to the ethanethione group, will be absent from the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, typically within 5 Å. acs.org In a molecule like 1-(4-Methylphenyl)ethanethione, NOESY can confirm the spatial relationship between the methyl protons of the ethanethione group and the ortho protons of the tolyl ring.

The following table summarizes the predicted NMR assignments for 1-(4-Methylphenyl)ethanethione.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |

| Thiocarbonyl (C=S) | - | ~220-240 | HMBC to ethanethione methyl protons and aromatic ortho protons. Absent in HSQC. |

| Ethanethione (CH₃) | ~2.6-2.8 | ~30-35 | HSQC to its carbon. NOESY to aromatic ortho protons. |

| Tolyl-CH₃ | ~2.4 | ~21-22 | HSQC to its carbon. NOESY to aromatic meta protons. |

| Aromatic C (ortho) | ~7.8-8.0 | ~129-131 | HSQC to its proton. COSY to meta protons. |

| Aromatic C (meta) | ~7.2-7.4 | ~128-130 | HSQC to its proton. COSY to ortho protons. |

| Aromatic C (ipso-C-S) | - | ~135-140 | HMBC to ortho and meta protons. Absent in HSQC. |

| Aromatic C (ipso-C-CH₃) | - | ~140-145 | HMBC to tolyl-CH₃ protons and meta protons. Absent in HSQC. |

Variable Temperature NMR Studies for Rotational Barriers and Dynamic Processes (e.g., E/Z Isomerism)

Thioketones can exhibit interesting dynamic processes, such as restricted rotation around single bonds or, in appropriately substituted cases, E/Z isomerism. conicet.gov.ar Variable Temperature (VT) NMR is the primary technique used to study these phenomena. acs.orgresearchgate.net By recording spectra at different temperatures, one can observe changes in peak shapes, from sharp signals at slow exchange rates (low temperature) to broadened signals near the coalescence temperature, and finally to time-averaged sharp signals at fast exchange rates (high temperature). diva-portal.org

For 1-(4-Methylphenyl)ethanethione, a key dynamic process is the rotation around the C(aryl)-C(thione) single bond. The energy barrier for this rotation can be significant due to steric hindrance and electronic effects. Theoretical studies on related aromatic thioketones show that rotational barriers can be on the order of several kcal/mol, high enough to be studied by VT-NMR. mdpi.comnih.govresearchgate.net For some conjugated systems, the energy barrier for E/Z interconversion can be low enough (<85 kJ/mol) to cause equilibration at room temperature, a process readily detected by VT-NMR or 2D EXSY (Exchange Spectroscopy) experiments. acs.org Although 1-(4-Methylphenyl)ethanethione itself does not have E/Z isomers, its derivatives could. VT-NMR studies would allow for the calculation of key thermodynamic parameters (ΔH‡, ΔG‡, ΔS‡) for these dynamic processes. diva-portal.org

Elucidation of Non-Covalent Interactions via NMR Chemical Shift Perturbations

NMR spectroscopy is highly sensitive to the local electronic environment of a nucleus. Changes in this environment due to non-covalent interactions, such as hydrogen bonding or π-π stacking, lead to measurable changes in chemical shifts, known as chemical shift perturbations (CSPs). nih.gov While the sulfur atom in a thioketone is a weaker hydrogen bond acceptor than the oxygen in a ketone, it can still participate in weak C-H···S interactions. researchgate.net

The study of CSPs can reveal information about intermolecular self-association or interactions with solvent molecules. diva-portal.org For example, comparing the ¹H NMR spectrum of 1-(4-Methylphenyl)ethanethione in a non-polar solvent (like cyclohexane-d₁₂) versus a polar, aromatic solvent (like benzene-d₆) could reveal solvent-solute interactions. Aromatic Solvent-Induced Shifts (ASIS) would be expected, where the planar benzene (B151609) molecules align to minimize repulsion, causing significant upfield or downfield shifts of the solute's protons depending on their position relative to the aromatic solvent's ring current. This provides insight into the molecule's shape and electronic distribution in solution. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. mdpi.comnih.gov

Crystal Structure Analysis of 1-(4-Methylphenyl)ethanethione and Its Key Derivatives

While a specific crystal structure for 1-(4-Methylphenyl)ethanethione is not publicly available, analysis of related aromatic thioketones provides a clear picture of the expected structural parameters. mdpi.comnih.govnih.govresearchgate.net SC-XRD analysis would reveal the precise geometry of the thiocarbonyl group and its orientation relative to the p-tolyl substituent. In analogous structures, the thioketone moiety is often found to be nearly coplanar with the aromatic ring to maximize π-conjugation, though steric effects can cause some twisting. researchgate.net

The table below presents typical crystallographic data for aromatic thioketones, which would be expected to be similar for 1-(4-Methylphenyl)ethanethione.

| Parameter | Typical Value / Observation |

| Crystal System | Commonly Monoclinic or Orthorhombic |

| Space Group | Often centrosymmetric (e.g., P2₁/c, C2/c) |

| C=S Bond Length | ~1.63 - 1.67 Å |

| C(aryl)-C(thione) Bond Length | ~1.48 - 1.51 Å |

| C(thione)-C(methyl) Bond Length | ~1.50 - 1.53 Å |

| C-S-C Bond Angle | Not applicable |

| Ar-C-S Bond Angle | ~122° - 126° |

| Ar-C-C Bond Angle | ~115° - 119° |

| Torsion Angle (Aryl-C-C=S) | Small, indicating near-coplanarity |

Conformational Preferences and Intermolecular Interactions in the Crystalline State

The packing of molecules in a crystal is governed by a network of intermolecular interactions. nih.gov For aromatic thioketones, these forces include van der Waals interactions, π-π stacking between aromatic rings, and weak hydrogen bonds. nih.govresearchgate.net The sulfur atom, with its lone pairs, can act as a weak acceptor for C-H···S hydrogen bonds. mdpi.comnih.gov

Analysis of the crystal packing of 1-(4-Methylphenyl)ethanethione would likely reveal:

π-π Stacking: The p-tolyl rings could arrange in either face-to-face or offset stacking configurations.

C-H···S Interactions: Contacts between the aromatic or methyl C-H groups and the sulfur atom of a neighboring molecule are expected. Studies on diferrocenyl thioketone show S···H contact distances in the range of 2.8 to 3.4 Å. mdpi.com

C-H···π Interactions: The electron-rich π-system of the tolyl ring can act as an acceptor for C-H bonds from adjacent molecules. researchgate.net

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Bonding Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to the excitation of its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule. For 1-(4-methylphenyl)ethanethione, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its various functional groups.

Key vibrational modes include the C=S (thione) stretching, aromatic C-H stretching, aliphatic C-H stretching of the methyl group, and various aromatic ring vibrations. The C=S stretching vibration is of particular interest as it is the defining feature of a thioketone. This bond is generally weaker than a C=O (carbonyl) bond, and its stretching frequency appears at a lower wavenumber, typically in the range of 1050-1250 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.

The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ is characteristic of the aromatic C=C stretching vibrations of the p-substituted benzene ring.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the selection rules for Raman activity differ from those for IR absorption. researchgate.net Specifically, vibrations that cause a change in the polarizability of the molecule are Raman active. researchgate.net

For 1-(4-methylphenyl)ethanethione, the C=S stretch is also observable in the Raman spectrum and can be a strong band. The symmetric vibrations of the p-substituted aromatic ring are often more intense in the Raman spectrum than in the FT-IR spectrum. This can be particularly useful for confirming the substitution pattern of the benzene ring. The combination of both FT-IR and Raman spectroscopy allows for a more complete and confirmed assignment of the vibrational modes of the molecule. researchgate.net

Interactive Data Table: Vibrational Frequencies of 1-(4-Methylphenyl)ethanethione

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (CH₃) | < 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C=S Stretch (Thione) | 1050 - 1250 | FT-IR, Raman |

| C-H Bending (in-plane and out-of-plane) | 600 - 1000 | FT-IR, Raman |

Note: The exact wavenumbers can vary based on the physical state of the sample (solid, liquid, or solution) and the solvent used.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis in Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. In the context of reaction monitoring, HRMS can be used to track the formation of 1-(4-methylphenyl)ethanethione from its precursors and identify any byproducts.

Precise Molecular Weight Determination

HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This allows for the determination of the elemental composition of the molecule. The exact mass of 1-(4-methylphenyl)ethanethione (C₉H₁₀S) can be calculated and compared with the experimentally measured mass to confirm its identity.

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. libretexts.org For 1-(4-methylphenyl)ethanethione, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.

Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the bond between the thiocarbonyl carbon and the adjacent methyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium-like ion.

Cleavage of the C-S bond: While less common for the molecular ion, this can occur in subsequent fragmentation steps.

Fragmentation of the aromatic ring: This can lead to a series of characteristic peaks corresponding to the loss of small neutral molecules like acetylene (B1199291) (C₂H₂).

Formation of a tropylium-like ion: Rearrangement of the tolyl group can lead to the formation of a stable C₇H₇⁺ ion.

The fragmentation pattern is crucial for distinguishing isomers and for identifying the compound in a complex mixture, which is often the case during reaction monitoring.

Interactive Data Table: Key Fragments of 1-(4-Methylphenyl)ethanethione in Mass Spectrometry

| Fragment Ion | Proposed Structure | Nominal m/z |

| [C₉H₁₀S]⁺ | Molecular Ion | 150 |

| [C₈H₇S]⁺ | Loss of •CH₃ | 135 |

| [C₇H₇]⁺ | Tolyl Cation | 91 |

| [C₆H₅]⁺ | Phenyl Cation | 77 |

Note: The observed m/z values in high-resolution mass spectrometry will be more precise than the nominal masses listed here.

By monitoring the appearance of the molecular ion of 1-(4-methylphenyl)ethanethione and the disappearance of the molecular ions of the starting materials, the progress of a chemical reaction can be accurately followed. Furthermore, the identification of fragment ions can help in understanding the reaction mechanism and identifying potential side reactions.

Computational Chemistry and Theoretical Studies on 1 4 Methylphenyl Ethanethione

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become a important method for investigating the mechanisms of organic reactions. For 1-(4-Methylphenyl)ethanethione, DFT calculations offer deep insights into its participation in reactions such as cycloadditions and additions.

DFT calculations are instrumental in locating the transition state (TS) structures for reactions involving 1-(4-Methylphenyl)ethanethione. The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. By identifying the geometry of the TS, chemists can understand the concerted or stepwise nature of a reaction.

For instance, in a [2+1] cycloaddition reaction of a carbene with a thioketone, DFT can determine whether the reaction proceeds through a single transition state or involves an intermediate. Studies on similar aromatic thioketones have shown that the nature of the carbene (electrophilic or nucleophilic) dictates the mechanism. For example, reactions with electrophilic carbenes often proceed stepwise, involving a thiocarbonyl ylide intermediate, whereas nucleophilic carbenes can react via a single, concerted transition state.

Intrinsic Reaction Coordinate (IRC) calculations are then employed to confirm that the located transition state smoothly connects the reactants and products, providing a complete picture of the reaction pathway.

A key outcome of DFT studies is the calculation of activation energies (ΔE‡) and reaction free energies (ΔG). The activation energy, the energy difference between the reactants and the transition state, is a crucial determinant of the reaction rate. A lower activation energy implies a faster reaction. The reaction free energy, the difference in Gibbs free energy between products and reactants, indicates the spontaneity of the reaction.

For the cycloaddition reactions of 1-(4-Methylphenyl)ethanethione, DFT can be used to compute these energetic parameters, allowing for a quantitative comparison of different possible reaction pathways. For example, in a hetero-Diels-Alder reaction, DFT calculations can predict whether the reaction is kinetically or thermodynamically controlled by comparing the activation energies of different possible cycloadducts.

Table 1: Representative Calculated Energy Profile for a [4+2] Cycloaddition Reaction of 1-(4-Methylphenyl)ethanethione

| Parameter | Value (kcal/mol) |

| Activation Free Energy (ΔG‡) | 15.8 |

| Reaction Free Energy (ΔG) | -12.5 |

| Activation Enthalpy (ΔH‡) | 10.2 |

| Reaction Enthalpy (ΔH) | -15.1 |

Note: The values presented in this table are representative and intended for illustrative purposes, based on typical DFT calculations for cycloadditions of aromatic thioketones.

Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors. The electronic chemical potential (μ) is a measure of the escaping tendency of an electron from a system and is related to the molecule's electronegativity.

The Fukui function, f(r), is a more sophisticated descriptor that indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule. wikipedia.orgscm.com It allows for the identification of the most nucleophilic and electrophilic sites within a molecule. wikipedia.orgscm.com

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (attack by a species donating electrons)

f-(r) : for electrophilic attack (attack by a species accepting electrons)

f0(r) : for radical attack

For 1-(4-Methylphenyl)ethanethione, the Fukui functions can predict that the sulfur atom is the most likely site for electrophilic attack, while the carbon atom of the thiocarbonyl group is susceptible to nucleophilic attack. This is consistent with the general reactivity patterns observed for thioketones.

Quantum Chemical Descriptors and Electronic Structure Analysis

Beyond reaction mechanisms, computational chemistry offers a lens into the fundamental electronic properties of 1-(4-Methylphenyl)ethanethione.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energies of the HOMO and LUMO, and the energy gap between them, are key indicators of a molecule's reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. In the context of cycloaddition reactions, the relative energies of the HOMO and LUMO of 1-(4-Methylphenyl)ethanethione and the other reactant determine the feasibility and rate of the reaction.

Table 2: Representative Frontier Molecular Orbital Energies for 1-(4-Methylphenyl)ethanethione

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The values presented in this table are representative and intended for illustrative purposes, based on typical DFT calculations for aromatic thioketones.

The distribution of the HOMO and LUMO across the molecule is also crucial. For 1-(4-Methylphenyl)ethanethione, the HOMO is typically localized on the thiocarbonyl group, particularly the sulfur atom, indicating its nucleophilic character. The LUMO is also centered on the C=S bond, highlighting its electrophilic character.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals.

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule or between molecules. By plotting the reduced density gradient against the electron density, NCI analysis generates surfaces that highlight regions of stabilizing and destabilizing non-covalent interactions. This can be particularly useful for understanding the forces that govern the geometry of transition states and the packing of molecules in the solid state.

Conformational Landscape Mapping and Interconversion Barrier Calculations

The conformational flexibility of 1-(4-Methylphenyl)ethanethione is primarily dictated by the rotation around the single bond connecting the phenyl ring to the ethanethione group. This rotation gives rise to different spatial arrangements, or conformers, each with a distinct relative energy. While direct computational studies on 1-(4-Methylphenyl)ethanethione are not extensively available in the current literature, a theoretical conformational landscape can be constructed based on analogous molecules like acetophenone (B1666503) and other aryl ketones.

The primary dihedral angle of interest is that between the plane of the 4-methylphenyl ring and the C-C(S)-C plane of the ethanethione moiety. Two principal conformers are expected: a planar (or near-planar) conformation and a perpendicular (or twisted) conformation.

Planar Conformer: In this arrangement, the ethanethione group lies in the same plane as the phenyl ring. This conformation allows for maximum overlap between the π-system of the aromatic ring and the π-system of the thiocarbonyl group, leading to electronic stabilization through conjugation. However, this planarity also introduces steric hindrance between the methyl group of the ethanethione and the ortho hydrogens of the phenyl ring.

Perpendicular Conformer: In this conformer, the ethanethione group is rotated approximately 90 degrees relative to the phenyl ring. This arrangement minimizes steric repulsion but sacrifices the stabilizing effect of conjugation.

Computational studies on para-substituted acetophenones suggest that electron-donating groups, such as the methyl group in the para position of 1-(4-Methylphenyl)ethanethione, can influence the rotational barrier by increasing the double bond character of the bond between the ring and the carbonyl (or thiocarbonyl) group. This would suggest a preference for a more planar conformation to maximize these electronic benefits.

The interconversion between these conformers proceeds through a transition state, and the energy required to overcome this barrier is known as the rotational or interconversion barrier. The height of this barrier is determined by the balance of steric and electronic effects.

Table 1: Hypothetical Conformational Analysis Data for 1-(4-Methylphenyl)ethanethione

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) | Key Interactions |

| 0 | Planar | 0.0 | Conjugation (stabilizing), Steric Hindrance (destabilizing) |

| 45 | Twisted | 2.5 (Transition State) | Partial loss of conjugation, reduced steric strain |

| 90 | Perpendicular | 1.5 | Minimal steric hindrance, loss of conjugation |

Note: The data in this table is hypothetical and serves to illustrate the expected conformational landscape based on principles of computational chemistry and studies of analogous molecules. Actual values would require specific quantum mechanical calculations.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 1-(4-Methylphenyl)ethanethione over time, providing insights into its conformational flexibility, interactions with its environment, and the influence of solvents.

In a typical MD simulation, a model of the molecule is placed in a simulation box, often filled with explicit solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane). The interactions between all atoms are described by a force field, and the classical equations of motion are solved iteratively to track the trajectory of each atom over a period of time, typically from nanoseconds to microseconds.

For 1-(4-Methylphenyl)ethanethione, MD simulations could elucidate several key aspects:

Conformational Dynamics: Simulations would reveal the time-dependent fluctuations of the dihedral angle between the phenyl ring and the ethanethione group. This would allow for the direct observation of transitions between different conformational states and the calculation of the populations of each conformer at a given temperature.

Solvent Effects: The explicit inclusion of solvent molecules is crucial for understanding how the environment affects conformational preferences. Polar solvents might stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding (if applicable). The arrangement of solvent molecules around the solute, known as the solvation shell, can be analyzed to understand specific solvent-solute interactions. For instance, the thiocarbonyl sulfur atom could be a site for specific interactions with protic solvents. The polarity of the solvent is expected to influence the rotational energy barrier and the relative stability of the conformers.

Vibrational and Rotational Motions: MD simulations can also provide information about the vibrational modes of the molecule and the rotational motion of the entire molecule within the solvent.

Table 2: Prospective Molecular Dynamics Simulation Parameters for 1-(4-Methylphenyl)ethanethione

| Parameter | Value/Description |

| Force Field | General Amber Force Field (GAFF) or similar |

| Solvent Models | TIP3P (for water), OPLS-AA (for organic solvents) |

| Simulation Box | Cubic or rectangular, with periodic boundary conditions |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Analyses | Dihedral angle distributions, radial distribution functions, solvent-solute interaction energies |

Note: This table outlines a potential setup for a molecular dynamics simulation of 1-(4-Methylphenyl)ethanethione. The specific choices would depend on the research question being addressed.

While specific MD simulation data for 1-(4-Methylphenyl)ethanethione is not currently available, the methodology described provides a robust framework for future computational investigations into the dynamic and solvent-dependent behavior of this compound.

Advanced Applications of 1 4 Methylphenyl Ethanethione in Organic Synthesis

Building Block for Complex Sulfur Heterocycles and Substituted Olefins

No specific examples or detailed research findings were found for the use of 1-(4-Methylphenyl)ethanethione in synthesizing complex sulfur heterocycles or substituted olefins.

Precursor in Multicomponent Reactions (MCRs) for Enhanced Molecular Diversity

A search of the literature on multicomponent reactions did not yield examples where 1-(4-Methylphenyl)ethanethione was used as a key precursor.

Stereoselective Synthesis of Chiral Sulfides and Sulfur-Containing Chirality Centers

There is no available research detailing the use of 1-(4-Methylphenyl)ethanethione as a starting material for the stereoselective synthesis of chiral sulfides or for creating sulfur-containing chirality centers.

Due to the lack of specific scientific data for 1-(4-Methylphenyl)ethanethione within the framework of the requested topics, generating a scientifically accurate and thorough article is not feasible at this time.

Future Research Directions and Emerging Methodologies for 1 4 Methylphenyl Ethanethione Research

Development of Asymmetric Synthetic Routes to Enantiopure 1-(4-Methylphenyl)ethanethione Derivatives

The synthesis of enantiomerically pure derivatives of 1-(4-methylphenyl)ethanethione is a significant area for future research, particularly for applications in pharmaceuticals and materials science where chirality can dictate biological activity or material properties. Current synthetic methods for thioketones often result in racemic mixtures. The development of asymmetric synthetic routes would provide access to single enantiomers, enabling a deeper understanding of their stereospecific interactions.

Future research in this area could focus on the use of chiral catalysts, such as those based on transition metals complexed with chiral ligands, to induce enantioselectivity in the thionation of the corresponding ketone or in reactions that form the thioketone moiety. nih.gov Methodologies like catalytic enantioselective 1,4-additions to α,β-unsaturated thioketone precursors could also be explored. nih.govmdpi.com The adaptation of established asymmetric catalytic systems to the synthesis of chiral thioketones would be a significant advancement. mdpi.com

Potential Asymmetric Synthetic Strategies:

| Strategy | Description | Potential Catalyst/Reagent |

| Catalytic Asymmetric Thionation | Direct conversion of 1-(4-methylphenyl)ethanone to its corresponding thioketone using a chiral thionating agent or a stoichiometric thionating agent in the presence of a chiral catalyst. | Chiral variants of Lawesson's reagent or other phosphorus pentasulfide-based reagents in combination with a chiral auxiliary or catalyst. |

| Enantioselective C-C Bond Formation | Construction of the chiral carbon framework adjacent to the thiocarbonyl group through an asymmetric reaction, followed by introduction of the sulfur atom. | Organocatalysis or transition metal catalysis for asymmetric aldol (B89426) or Michael reactions of precursor molecules. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture of a 1-(4-methylphenyl)ethanethione derivative, leaving the other enantiomer unreacted. | Chiral enzymes or catalysts that can differentiate between the two enantiomers. |

Integration with Continuous Flow Chemistry for Scalable and Sustainable Synthesis

The integration of continuous flow chemistry offers a promising avenue for the scalable and sustainable synthesis of 1-(4-methylphenyl)ethanethione and its derivatives. flinders.edu.aunih.gov Flow chemistry provides numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and the potential for automation. researchgate.net These benefits are particularly relevant for the synthesis of thioketones, which can be unstable or require carefully controlled reaction conditions.

Advantages of Continuous Flow Synthesis for 1-(4-Methylphenyl)ethanethione:

| Feature | Benefit in Thioketone Synthesis |

| Enhanced Safety | Minimizes the handling of potentially hazardous reagents and intermediates by containing them within a closed system. |

| Precise Reaction Control | Allows for precise control over temperature and mixing, which is crucial for controlling the formation of often unstable thioketones. |

| Increased Scalability | Production can be easily scaled up by running the system for longer periods or by using parallel reactors, without the need for significant process redevelopment. mdpi.com |

| Improved Yield and Purity | The high surface-area-to-volume ratio in flow reactors can lead to more efficient heat and mass transfer, resulting in higher yields and fewer byproducts. |

| Potential for Automation | Flow systems can be automated for continuous production and in-line analysis, reducing the need for manual intervention. flinders.edu.au |

Exploration of Bio-orthogonal Reactions Utilizing the Thiocarbonyl Group

The unique reactivity of the thiocarbonyl group in 1-(4-methylphenyl)ethanethione makes it an intriguing candidate for bio-orthogonal chemistry. wikipedia.org Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. website-files.com The development of bio-orthogonal reactions involving thioketones would open up new possibilities for labeling and tracking biomolecules in real-time. youtube.com

Future research in this area will involve designing and evaluating the reactivity of 1-(4-methylphenyl)ethanethione derivatives with bio-orthogonal reaction partners. The thiocarbonyl group's reactivity towards specific functional groups, which are absent in biological systems, could be exploited. nih.gov For a reaction to be considered bio-orthogonal, it must be highly selective, proceed under physiological conditions (pH, temperature, and in aqueous environments), and form a stable covalent bond. website-files.com

Potential Bio-orthogonal Reactions:

| Reaction Type | Reaction Partner | Potential Application |

| [3+2] Cycloaddition | Diazomethane (B1218177) derivatives | Labeling of biomolecules containing a thioketone handle. taylorandfrancis.com |

| Thio-Click Chemistry | Alkynes or strained alkenes | Formation of stable heterocyclic linkages for bioconjugation. |

| Staudinger Ligation | Azides | A well-established bio-orthogonal reaction that could potentially be adapted for thioketones. |

Advanced Materials Science Applications Leveraging Thioketone Reactivity (e.g., polymer chemistry, functional materials)

The distinct reactivity of the thiocarbonyl group in 1-(4-methylphenyl)ethanethione can be harnessed for the development of advanced materials with novel properties. wikipedia.org In polymer chemistry, thioketones can serve as versatile building blocks for the synthesis of functional polymers. rsc.org

Future research will likely focus on incorporating 1-(4-methylphenyl)ethanethione into polymer backbones or as pendant groups. warwick.ac.uk This could be achieved through the polymerization of thioketone-containing monomers or by the post-polymerization modification of existing polymers. The resulting thioester-containing polymers could exhibit unique optical, electronic, or responsive properties. warwick.ac.uk For example, the high refractive index of sulfur-containing polymers makes them attractive for optical applications.

Potential Applications in Materials Science:

| Application Area | Rationale |

| Functional Polymers | The thiocarbonyl group can be used as a reactive handle for crosslinking, surface modification, or the attachment of other functional molecules. rsc.org |

| Self-Healing Materials | The reversible nature of some reactions involving thiocarbonyls could be exploited to create polymers that can repair themselves after damage. |

| Responsive Materials | Polymers containing thioketone moieties could be designed to respond to external stimuli such as light, heat, or pH, leading to changes in their properties. |

| High Refractive Index Polymers | The incorporation of sulfur atoms from the thioketone can increase the refractive index of polymers, which is beneficial for applications in lenses and other optical components. |

Application of Machine Learning and Artificial Intelligence for Predicting Reactivity and Designing Novel Transformations

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemistry for predicting molecular properties and reaction outcomes. cmu.edursc.org The application of these computational methods to the study of 1-(4-methylphenyl)ethanethione could significantly accelerate the discovery of its novel reactivity and applications.

Future research will involve the development of ML models trained on datasets of thioketone reactions to predict the reactivity of 1-(4-methylphenyl)ethanethione under various conditions. researchgate.netnih.gov These models could be used to screen for optimal reaction conditions, predict the products of unknown reactions, and even design novel synthetic routes to complex molecules. youtube.com By leveraging the power of AI, researchers can explore a vast chemical space more efficiently than through traditional experimental methods alone.

Potential Applications of ML and AI:

| Application | Description |

| Reactivity Prediction | ML models can be trained to predict the outcome of reactions involving 1-(4-methylphenyl)ethanethione with different reagents and under various conditions. nih.gov |

| Reaction Optimization | AI algorithms can be used to identify the optimal set of reaction parameters (e.g., temperature, solvent, catalyst) to maximize the yield of a desired product. youtube.com |

| De Novo Design | Generative models can be employed to design novel derivatives of 1-(4-methylphenyl)ethanethione with specific desired properties for applications in drug discovery or materials science. |

| Retrosynthetic Analysis | AI-powered tools can suggest synthetic pathways to complex target molecules that incorporate 1-(4-methylphenyl)ethanethione as a key building block. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.